molecular formula C16H23N5O2 B2807366 8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 903301-65-5

8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No. B2807366
CAS RN: 903301-65-5
M. Wt: 317.393
InChI Key: YJJCWINXSZUMCW-UHFFFAOYSA-N
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Description

8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, commonly known as HTD-1801, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazolines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of HTD-1801 is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. HTD-1801 has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, HTD-1801 has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
HTD-1801 has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Furthermore, HTD-1801 has been found to improve cognitive function and protect against ischemia-reperfusion injury. Additionally, HTD-1801 has been found to have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HTD-1801 in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it an ideal candidate for studying the mechanisms involved in the development of various diseases. However, one of the limitations of using HTD-1801 is its relatively new status as a compound. Therefore, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Future Directions

There are several future directions for the research on HTD-1801. One of the areas of interest is its potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms involved and to develop effective treatment strategies. Additionally, there is a need for more studies on the safety and toxicity of HTD-1801, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of more efficient synthesis methods for HTD-1801 would be beneficial for its widespread use in scientific research.

Synthesis Methods

The synthesis of HTD-1801 involves a multistep process that starts with the reaction of 2,6-diaminopurine with 3-methyl-2-butanone in the presence of acetic acid. The resulting product is then reacted with hexyl isocyanate to form 8-hexyl-1,3,7-trimethylxanthine. Finally, the xanthine derivative is reacted with formaldehyde and ammonia to form HTD-1801. The purity of the compound is achieved through recrystallization and column chromatography.

Scientific Research Applications

HTD-1801 has shown promising results in various scientific research studies. It has been found to have potent anti-inflammatory, antioxidant, and neuroprotective properties. In a study conducted on rats, HTD-1801 was found to improve cognitive function and reduce oxidative stress in the brain. Another study showed that HTD-1801 has a protective effect against ischemia-reperfusion injury in the liver. Furthermore, HTD-1801 has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-5-6-7-8-9-20-10(2)11(3)21-12-13(17-15(20)21)19(4)16(23)18-14(12)22/h5-9H2,1-4H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJCWINXSZUMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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